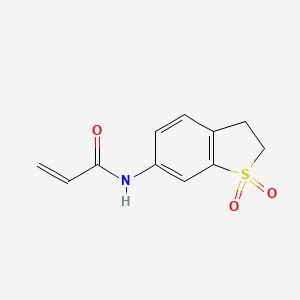

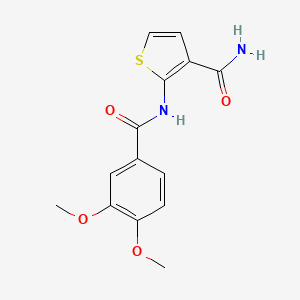

Thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as Thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . A transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils . Both methanesulfonic acid (MSA) and NaI play an important role in the reaction .Scientific Research Applications

Anticancer Activity

A study by Othman et al. (2019) on the synthesis and evaluation of substituted thiophene-quinoline derivatives, including thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone analogs, highlighted their potential as anticancer agents. The research demonstrated that certain compounds exhibited potent and selective cytotoxic effects against cervical (HeLa) and breast (MCF-7) cancer cell lines. The study suggests that these compounds' structural features significantly contribute to their anticancer activities, with potential for further development into therapeutic agents (Othman et al., 2019).

Antimicrobial Properties

Research conducted by Kardile and Kalyane in 2010 explored the antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives, closely related to thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone. The study reported the synthesis of novel compounds showing significant antimicrobial effects. This work supports the potential of thiomorpholine and quinoline derivatives as a basis for developing new antimicrobial agents, addressing the need for safer, less toxic, and more readily available therapeutic options (Kardile & Kalyane, 2010).

Material Science and Sensing Applications

A distinct application outside of biomedicine is found in the work by Inoue and Kirchhoff (2002), who developed a chemically modified electrode for the sensitive and selective determination of thiol-containing compounds, using coenzyme pyrroloquinoline quinone (PQQ) as a detector. Although not directly involving thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone, this research demonstrates the broader utility of quinoline derivatives in developing advanced material science applications, particularly in analytical chemistry for detecting biological and chemical agents (Inoue & Kirchhoff, 2002).

properties

IUPAC Name |

[4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXLGNLKHOVLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)